molecular formula C21H19Cl2N3OS B2793552 1-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide CAS No. 393825-43-9

1-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide

Cat. No.: B2793552
CAS No.: 393825-43-9
M. Wt: 432.36
InChI Key: QOTXCCXFAVRQFA-UHFFFAOYSA-N
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Description

1-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a]pyrazine core, substituted with dichlorophenyl and methoxyphenyl groups, and a carbothioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[1,2-a]pyrazine core, followed by the introduction of the dichlorophenyl and methoxyphenyl substituents. The final step involves the formation of the carbothioamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often focus on cost-effective and environmentally friendly processes, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to amines or other derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades. Detailed studies on its binding affinity and specificity are essential to elucidate its precise mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide stands out due to its unique combination of functional groups and structural features

Biological Activity

1-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a complex heterocyclic compound with a unique structure that holds significant potential for various biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrrolo[1,2-a]pyrazine core with a dichlorophenyl group and a methoxyphenyl group. Its molecular formula is C21H19Cl2N3OSC_{21}H_{19}Cl_2N_3OS with a molecular weight of 432.36 g/mol. The carbothioamide functional group enhances its reactivity and potential biological activity.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways that must be optimized for high yields and purity. The general synthetic route includes:

  • Formation of the pyrrolo[1,2-a]pyrazine core.
  • Introduction of the dichlorophenyl and methoxyphenyl groups.
  • Addition of the carbothioamide group.

The synthetic pathways can be modified to explore derivatives with enhanced biological activity.

Anticancer Activity

Initial studies suggest that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that related compounds can inhibit the proliferation of various cancer cell lines. A notable example includes a derivative that demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. A comparative analysis with structurally similar compounds revealed:

Compound NameStructural FeaturesNotable Activities
6-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamideMethyl group at position 6Antimicrobial activity
N-(2,6-dichlorophenyl)-1-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamidePropan-2-yl groupPotential anticancer activity
Pyrrolo[1,2-a]pyrazine-1,4-dioneDione functionalityStrong antimicrobial properties

These comparisons highlight the unique attributes of the target compound while emphasizing its potential within a broader context of similar chemical entities .

Neuroprotective Effects

Research indicates that certain derivatives may possess neuroprotective properties by inhibiting inflammatory responses in neurodegenerative diseases such as Parkinson's disease (PD). For example:

  • A related compound was shown to reduce nitric oxide production in LPS-stimulated microglia and protect dopaminergic neurons in vivo by modulating NF-κB and p38 MAPK signaling pathways .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Neuroinflammation Study : A derivative demonstrated significant protective effects against LPS-induced neuroinflammation in vitro and MPTP-induced neurotoxicity in vivo.
    • Findings : Reduced expression of pro-inflammatory markers (iNOS and COX-2) and improved behavioral outcomes in treated mice .
  • Anticancer Screening : Various derivatives were screened against multiple cancer cell lines.
    • Results : Compounds showed varying degrees of cytotoxicity with some achieving IC50 values below 10 μM against breast and colon cancer cell lines .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3OS/c1-27-16-5-2-4-15(13-16)24-21(28)26-11-10-25-9-3-6-19(25)20(26)17-8-7-14(22)12-18(17)23/h2-9,12-13,20H,10-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTXCCXFAVRQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)N2CCN3C=CC=C3C2C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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